An In-depth Technical Guide to the Chemical Properties and Reactions of 2-Methyl-2-octene
An In-depth Technical Guide to the Chemical Properties and Reactions of 2-Methyl-2-octene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2-octene is an unsaturated hydrocarbon with significant applications in organic synthesis and as a precursor in the development of various chemical entities. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed exploration of its key chemical reactions. This document is intended to serve as a technical resource, offering detailed experimental protocols and visual representations of reaction pathways and workflows to aid in laboratory applications and theoretical understanding.
Chemical and Physical Properties
2-Methyl-2-octene, a nine-carbon alkene, possesses a specific set of physical and chemical properties that dictate its behavior in chemical reactions and its suitability for various applications. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₈ |
| Molecular Weight | 126.24 g/mol |
| CAS Number | 16993-86-5 |
| Appearance | Colorless liquid |
| Density | 0.74 g/mL |
| Boiling Point | 147.2 °C at 760 mmHg |
| Melting Point | Data not readily available |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether |
| Refractive Index | 1.425 |
| Vapor Pressure | 5.67 mmHg at 25°C |
| Flash Point | 23.8 °C |
Key Chemical Reactions
As an alkene, 2-Methyl-2-octene undergoes a variety of addition reactions across its carbon-carbon double bond. These reactions are fundamental to its utility in organic synthesis, allowing for the introduction of diverse functional groups.
Hydrogenation
Hydrogenation of 2-Methyl-2-octene results in the saturation of the double bond to yield the corresponding alkane, 2-methyloctane. This reaction is typically carried out in the presence of a metal catalyst.[1][2]
Reaction: 2-Methyl-2-octene + H₂ --(Catalyst)--> 2-Methyloctane
A diagram illustrating the hydrogenation of 2-Methyl-2-octene is provided below.
Caption: Hydrogenation of 2-Methyl-2-octene.
Halogenation
Halogenation involves the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond. The reaction with bromine, for instance, proceeds via a cyclic bromonium ion intermediate, leading to the formation of a vicinal dihalide with anti-stereochemistry.[3][4][5]
Reaction: 2-Methyl-2-octene + Br₂ → 2,3-Dibromo-2-methyloctane
Oxymercuration-Demercuration
This two-step reaction is a method for the Markovnikov addition of water across the double bond, yielding an alcohol.[6][7][8] The first step involves the reaction of the alkene with mercuric acetate in aqueous tetrahydrofuran (THF), followed by demercuration with sodium borohydride.[9][10] This process avoids carbocation rearrangements.
Reaction:
-
2-Methyl-2-octene + Hg(OAc)₂, H₂O/THF → Intermediate
-
Intermediate + NaBH₄ → 2-Methyl-2-octanol
Hydroboration-Oxidation
In contrast to oxymercuration-demercuration, hydroboration-oxidation results in the anti-Markovnikov addition of water across the double bond.[11][12] The reaction proceeds in two steps: hydroboration with borane (BH₃) in THF, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution.[13][14]
Reaction:
-
2-Methyl-2-octene + BH₃·THF → Trialkylborane
-
Trialkylborane + H₂O₂, NaOH → 2-Methyl-3-octanol
Ozonolysis
Ozonolysis cleaves the double bond of 2-Methyl-2-octene to form two carbonyl compounds.[6][15] The reaction with ozone (O₃) followed by a reductive work-up (e.g., with dimethyl sulfide, (CH₃)₂S) yields a ketone and an aldehyde.[16]
Reaction:
-
2-Methyl-2-octene + O₃ → Ozonide
-
Ozonide + (CH₃)₂S → Acetone + Heptanal
A diagram of the ozonolysis reaction pathway is shown below.
Caption: Ozonolysis of 2-Methyl-2-octene.
Experimental Protocols
The following are generalized experimental protocols for the key reactions of alkenes, which can be adapted for 2-Methyl-2-octene.
General Experimental Workflow
A general workflow for a typical organic synthesis experiment is depicted below.
Caption: General Experimental Workflow.
Protocol for Bromination of an Alkene[3]
-
Dissolution: Dissolve 2-Methyl-2-octene in an inert solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Addition of Bromine: Slowly add a solution of bromine in dichloromethane dropwise to the stirred alkene solution at room temperature. The characteristic red-brown color of bromine will disappear as it reacts.
-
Reaction Monitoring: Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.
-
Work-up: Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 2,3-dibromo-2-methyloctane can be purified by distillation or chromatography if necessary.
Protocol for Oxymercuration-Demercuration of an Alkene[8][9]
-
Oxymercuration: In a round-bottom flask, dissolve 2-Methyl-2-octene in a 1:1 mixture of THF and water. Add mercuric acetate (Hg(OAc)₂) and stir the mixture at room temperature for approximately 30-60 minutes.
-
Demercuration: Cool the reaction mixture in an ice bath. Add a solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide dropwise.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. The appearance of elemental mercury as a grey precipitate indicates the completion of the reaction. Separate the organic layer.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: Remove the solvent by rotary evaporation to yield the crude 2-Methyl-2-octanol, which can be further purified by distillation.
Protocol for Hydroboration-Oxidation of an Alkene[4][13]
-
Hydroboration: In a dry, nitrogen-flushed flask, dissolve 2-Methyl-2-octene in anhydrous THF. Cool the solution in an ice bath and slowly add a solution of borane-THF complex (BH₃·THF) dropwise. After the addition, allow the reaction to stir at room temperature for several hours.
-
Oxidation: Cool the reaction mixture in an ice bath and slowly add a solution of aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Work-up: Heat the mixture gently for a short period, then cool to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over a drying agent, and remove the solvent to obtain the crude 2-Methyl-3-octanol. Purify by distillation or chromatography.
Protocol for Ozonolysis of an Alkene[15]
-
Ozonation: Dissolve 2-Methyl-2-octene in a suitable solvent (e.g., methanol or dichloromethane) in a flask equipped with a gas inlet tube. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a persistent blue color is observed, indicating the presence of excess ozone.
-
Reductive Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add dimethyl sulfide ((CH₃)₂S) and allow the mixture to slowly warm to room temperature.
-
Isolation: The solvent and volatile products (acetone and heptanal) can be removed by distillation. Further purification of the products can be achieved by fractional distillation or chromatography.
Conclusion
2-Methyl-2-octene is a versatile chemical intermediate that undergoes a range of predictable and useful chemical transformations. The reactions and protocols detailed in this guide provide a foundational understanding for its application in synthetic organic chemistry. The provided visualizations aim to clarify the reaction pathways and experimental procedures, facilitating both theoretical comprehension and practical implementation in a research and development setting.
References
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- 9. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
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